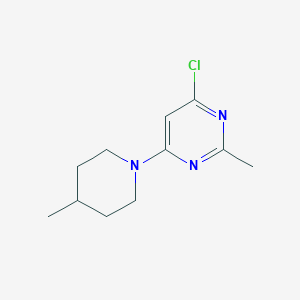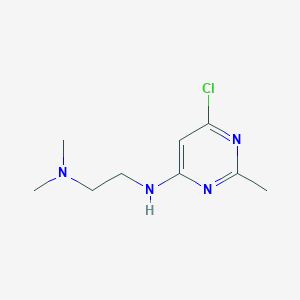
4-Chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine is a chemical compound . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, 2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine, are often provided by chemical databases .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Pyrimidine derivatives, including 4-Chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine , have been studied for their potential as antifungal agents. Research has shown that these compounds can be more potent than some commercial fungicides . They are particularly effective against phytopathogenic fungi, which are difficult to control and pose a risk of resistance to widely used fungicides.
Anti-inflammatory Activities
The anti-inflammatory properties of pyrimidine derivatives are attributed to their inhibitory effects on the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These compounds have shown promise in reducing inflammation, which is a critical response of the body to protect tissues against disease or infection.
Fungicide Development
Novel pyrimidine derivatives are being synthesized and evaluated for their fungicidal activities. Some derivatives have shown potential as candidates for controlling Sclerotinia sclerotiorum, a significant pathogen in agriculture . These findings suggest that pyrimidine derivatives could serve as useful lead compounds in the design of new fungicides.
Anti-HIV Activity
Pyrimidine derivatives have been reported to possess high and wide-spectrum anti-HIV-1 activity. This includes both cellular and enzyme assays, indicating their potential as antiviral agents . The development of new classes of antifungal agents is crucial due to the continuous need for more effective treatments.
Antitumor Activity
Different classes of pyrimidine derivatives have been synthesized and screened for their antitumor activities. These efforts are part of ongoing drug discovery processes to identify new candidates for cancer treatment . Pyrimidine derivatives have shown potential in this field due to their diverse biological activities.
Agrochemical Properties
Pyrimidine derivatives have occupied a prominent place in the field of agrochemicals. Their significant properties as fungicides in agriculture have led to the use of important commercial pyrimidine fungicides such as azoxystrobin and cyprodinil . The continuous development of novel pyrimidine fungicides is encouraged by their pharmacological activities.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of pyrimidine derivatives often involve the synthesis of novel compounds with enhanced therapeutic potentials . For example, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-3-5-15(6-4-8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOFQHQWPWMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(4-methylpiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)

![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)


![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)
![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)